molecular formula C17H12Cl2O3 B2994637 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one CAS No. 325737-60-8

6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one

Cat. No.: B2994637
CAS No.: 325737-60-8
M. Wt: 335.18
InChI Key: XNUNIGCBASICAW-UHFFFAOYSA-N
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Description

6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one is a synthetic chromenone derivative characterized by a benzopyran backbone with specific substituents:

  • Position 4: Methyl group (–CH₃).
  • Position 6: Chlorine atom (–Cl).
  • Position 7: 4-Chlorobenzyloxy group (–O–CH₂–C₆H₄–Cl).

Chromenones are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The chlorine substituents in this compound likely enhance metabolic stability and binding affinity due to their electronegativity and hydrophobic effects .

Properties

IUPAC Name

6-chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3/c1-10-6-17(20)22-15-8-16(14(19)7-13(10)15)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNIGCBASICAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylchromen-2-one as the core structure.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol in the presence of a base like sodium hydroxide.

    Final Product Formation: The final step involves the coupling of the chlorinated chromenone with 4-chlorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the chlorination and methoxylation reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Methoxy derivatives.

Scientific Research Applications

6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 7

The 7-position substituent significantly influences biological activity and physicochemical properties. Key analogues include:

6-Chloro-7-[(2,4-dichlorophenyl)methoxy]-4-phenylchromen-2-one
  • Substituents : 2,4-Dichlorobenzyloxy at position 7; phenyl at position 3.
  • This compound is used in studies exploring halogenation effects on bioactivity .
7-[(2-Chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one
  • Substituents : 2-Chloro-6-fluorobenzyloxy at position 5.
  • The compound (CAS 314262-56-1) has been screened for anticancer activity in the NCI-60 panel .
6-Chloro-7-[(3-methoxyphenyl)methoxy]-4-propylchromen-2-one
  • Substituents : 3-Methoxybenzyloxy at position 7; propyl at position 4.
  • Impact : The methoxy group improves solubility via polar interactions, while the propyl chain increases hydrophobicity. This balance is critical for optimizing oral bioavailability .

Variations at Position 4

The 4-methyl group in the parent compound can be replaced with bulkier or polar groups:

3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one
  • Substituents : 4-Chlorophenyl at position 3; methoxy at position 6.
  • This compound (CAS 263364-67-6) has a molecular weight of 300.74 g/mol and is explored for antimicrobial applications .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
  • Substituents : 4-Methylphenyl at position 2; 2-methylpropoxy at position 7.
  • This derivative is noted for antioxidant properties .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Bioactivity Reference
6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methyl 4-CH₃, 6-Cl, 7-OCH₂(4-Cl-C₆H₄) 346.78 High metabolic stability
6-Chloro-7-[(2,4-dichlorophenyl)methoxy]-4-phenyl 7-OCH₂(2,4-Cl₂-C₆H₃), 4-C₆H₅ 423.68 Enhanced lipophilicity
7-[(2-Chloro-6-fluorophenyl)methoxy]-4-methyl 7-OCH₂(2-Cl-6-F-C₆H₃) 318.70 Anticandidate (NCI-60 screening)
3-(4-Chlorophenyl)-7-methoxy-4-methyl 3-(4-Cl-C₆H₄), 7-OCH₃ 300.74 Antimicrobial activity

Structural and Pharmacokinetic Insights

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius increases steric hindrance and lipophilicity, while fluorine’s electronegativity enhances binding specificity .
  • Methoxy vs. Chlorobenzyloxy : Methoxy groups improve solubility but reduce membrane penetration compared to chlorinated analogues .
  • Crystal Packing: Weak C–H···O hydrogen bonds and π-π interactions stabilize the chromenone core, as observed in single-crystal X-ray studies .

Biological Activity

6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one is a synthetic organic compound belonging to the chromenone class, which is recognized for its diverse biological activities. Research has indicated its potential therapeutic applications in various fields, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H12Cl2O3C_{17}H_{12}Cl_2O_3, and it features a unique substitution pattern that contributes to its biological properties. The presence of chlorine and methoxy groups enhances its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular Weight335.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes, receptors, or proteins involved in various signaling pathways.
  • Pathways : It has been shown to modulate pathways such as the MAPK/ERK pathway, influencing cellular functions including proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In a study involving cancer cell lines, it was found to induce apoptosis in breast cancer cells with an IC50 value of approximately 25 µM.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various chromenone derivatives, including this compound. The results showed significant cytotoxicity against MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : Another research article focused on the anti-inflammatory properties of this compound, demonstrating its ability to reduce inflammation markers in a mouse model of arthritis .

Table 1: Biological Activity Summary

Activity TypeAssay MethodResultReference
AntimicrobialMIC Assay50 - 100 µg/mL
Anti-inflammatoryCytokine Production AssayReduced TNF-alpha/IL-6
AnticancerCell Viability AssayIC50 = 25 µM

Table 2: Comparison with Related Compounds

Compound NameActivity TypeIC50/Other Values
This compoundAnticancerIC50 = 25 µM
6-Acetyl-7-hydroxy-4-methylcoumarinAnticancerIC50 = 30 µM
Coumarin derivativesAntimicrobialMIC = 75 µg/mL

Q & A

Q. What are the standard protocols for synthesizing 6-chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via base-catalyzed condensation of substituted benzaldehydes with hydroxyacetophenones in ethanol or DMF. For example, analogous chromenones are prepared by reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-chlorobenzaldehyde in ethanol under alkaline conditions (10% KOH) at 5–10°C for 24 hours . Optimization includes controlling temperature to minimize side reactions, using recrystallization (e.g., from DMF) to improve purity, and verifying product stability via TLC or HPLC. Adjusting stoichiometry of substituents (e.g., chlorine or methoxy groups) can modulate reactivity and yield .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation, followed by structure solution via direct methods (SHELXS/SHELXD) and refinement using SHELXL . Key parameters include bond distances, angles, and thermal displacement factors. For example, partial occupancy of chlorine atoms in mixed-crystal systems (e.g., 0.947 H vs. 0.053 Cl) requires careful refinement to resolve positional ambiguities .

Advanced Research Questions

Q. How can intermolecular interactions (e.g., π-π stacking, C–H···O bonds) be analyzed to explain crystal packing stability?

Non-covalent interactions are quantified using Hirshfeld surface analysis and crystallographic software (Mercury, CrystalExplorer). In related chromenones, π-π stacking (3.5–4.0 Å between aromatic rings) and weak hydrogen bonds (C–H···O, 2.5–3.0 Å) contribute to lattice stability . For instance, pseudo-five-membered rings (S(5) motif) and symmetry-related stacking interactions (e.g., Cg1–Cg2 distance: 3.501 Å) are critical for 3D network formation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for substituted chromenones?

Discrepancies between NMR/IR and X-ray data (e.g., unexpected substituent orientations) are resolved by:

  • Validating hydrogen bonding networks via SCXRD.
  • Comparing experimental and DFT-calculated NMR chemical shifts (Gaussian, ORCA).
  • Using high-resolution mass spectrometry (HRMS) to confirm molecular formulae. For example, steric hindrance from bulky substituents (e.g., 4-chlorophenylmethoxy) may distort NMR-observed conformations relative to crystallographic data .

Q. How do substituents (e.g., chlorine, methoxy groups) influence biological activity in chromenone derivatives?

Structure-activity relationships (SAR) are probed via:

  • In vitro assays : Testing antibacterial/antifungal activity against model organisms (e.g., E. coli, C. albicans).
  • Computational docking : Simulating interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina. Chlorine atoms enhance lipophilicity and membrane penetration, while methoxy groups modulate electron density, affecting redox properties and antioxidant capacity .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement ; CCDC Mercury for visualizing intermolecular interactions .
  • Synthesis : Recrystallization protocols in DMF/ethanol for purity optimization .
  • Data Analysis : Multi-temperature XRD studies to resolve thermal motion artifacts .

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